molecular formula C12H16F3N3 B5602653 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 308294-34-0

1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B5602653
CAS No.: 308294-34-0
M. Wt: 259.27 g/mol
InChI Key: CUKJIRRBSPCVRA-UHFFFAOYSA-N
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Description

1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C12H16F3N3 and its molecular weight is 259.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine is 259.12963201 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticide Development

Research has explored the use of 1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine derivatives as a basis for developing novel insecticides. A study utilized the structural scaffold of PAPP, a known serotonin receptor agonist, to create compounds showing growth-inhibiting and larvicidal activities against armyworms, demonstrating the potential of these derivatives in pest control strategies (Cai et al., 2010).

Parkinson's Disease Treatment

Piperazine derivatives, including those related to 1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine, have been identified as potent and selective adenosine A2a receptor antagonists. This characteristic suggests their applicability in treating Parkinson's disease, as evidenced by their oral activity in rodent models of the disease (Vu et al., 2004).

Serotonergic System Exploration

The compound [18F]p-MPPF, related to 1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine, has been utilized as a 5-HT1A antagonist in the study of serotonergic neurotransmission through positron emission tomography (PET). This research aids in understanding the serotonergic system in both animal models and human subjects, providing insights into neurotransmission mechanisms and potential therapeutic targets (Plenevaux et al., 2000).

Antimicrobial Development

1-Ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine derivatives have also been investigated for their antimicrobial properties. For example, studies on pyrido(2,3-d)pyrimidine derivatives have shown effectiveness against various gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa, highlighting their potential in addressing antibiotic resistance (Matsumoto & Minami, 1975).

Future Directions

The future directions for research on “1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine” would depend on its potential applications. Given the widespread use of piperazine and pyridine derivatives in medicinal chemistry, it could be interesting to explore its potential as a pharmaceutical or agrochemical . Further studies could also investigate its physical and chemical properties, and how these can be manipulated for specific applications.

Properties

IUPAC Name

1-ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c1-2-17-5-7-18(8-6-17)11-4-3-10(9-16-11)12(13,14)15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKJIRRBSPCVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977940
Record name 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308294-34-0, 6238-42-2
Record name 1-Ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308294-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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